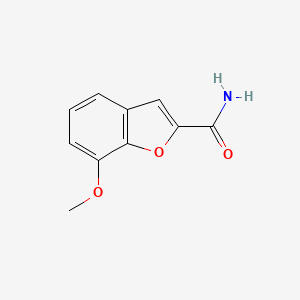
3-(Prop-2-YN-1-yloxy)propan-1-OL
Vue d'ensemble
Description
It is a colorless, viscous liquid that is miscible with water and most polar organic solvents . This compound contains both an alkyne functional group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Propargyl-linked compounds, a class to which 3-hydroxypropyl propargyl ether belongs, demonstrate potent antibacterial activity against both gram-positive and gram-negative pathogenic bacteria .
Mode of Action
Propargyl ethers are known to undergo nucleophilic displacement of the propargylic alcohol, a sought-after method in organic synthesis . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Biochemical Pathways
Propargyl ethers are known to be involved in various synthetic transformations . For instance, a reaction involving propargyl alcohols and 4-hydroxy coumarin proceeds via a cascade annulation, forming a vinyl-propargyl ether followed by a [3,3]-Claisen type rearrangement .
Pharmacokinetics
Propargyl-linked antifolates, a related class of compounds, have been studied for their pharmacokinetic properties . These studies suggest that the in vivo efficacy of antibiotics is strongly correlated with their pharmacokinetic/pharmacodynamic properties .
Result of Action
Propargyl ethers have been found to possess cytotoxic activity . For instance, certain propargyl ethers were found to have cytotoxic activity against HepG2, LU-1, and Hela cell lines .
Action Environment
The stability of ethers in general can be influenced by factors such as temperature, ph, and the presence of other reactive substances .
Méthodes De Préparation
3-(Prop-2-YN-1-yloxy)propan-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.
Industrial production methods often involve the copper-catalyzed addition of formaldehyde to acetylene, which produces propargyl alcohol as a by-product . This propargyl alcohol can then be further reacted with 3-chloropropanol to yield the desired compound.
Analyse Des Réactions Chimiques
3-(Prop-2-YN-1-yloxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or an alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major products formed from these reactions include propynal, propargylic acid, and various substituted derivatives .
Applications De Recherche Scientifique
3-(Prop-2-YN-1-yloxy)propan-1-OL has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
3-(Prop-2-YN-1-yloxy)propan-1-OL can be compared with other similar compounds, such as:
Propargyl alcohol (Prop-2-yn-1-ol): This compound is the simplest stable alcohol containing an alkyne functional group.
1,3-bis-(2-Propynyloxy)propan-2-ol: This compound contains two propargyl groups and is used in the synthesis of complex organic molecules.
3-(Prop-2-yn-1-yloxy)benzaldehyde: This compound contains a benzaldehyde group and is used in the synthesis of various aromatic compounds.
The uniqueness of this compound lies in its combination of an alkyne and a hydroxyl group, which provides versatility in chemical reactions and applications.
Propriétés
IUPAC Name |
3-prop-2-ynoxypropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVSRNTZDSTNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304224 | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-29-5 | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propyn-1-yloxy)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 3-(2-propynyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















